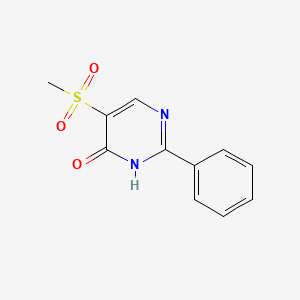

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol

CAS No.: 339108-29-1

Cat. No.: VC7081824

Molecular Formula: C11H10N2O3S

Molecular Weight: 250.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339108-29-1 |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 250.27 |

| IUPAC Name | 5-methylsulfonyl-2-phenyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H10N2O3S/c1-17(15,16)9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |

| Standard InChI Key | WSKMVHBZGFCXJT-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

5-(Methylsulfonyl)-2-phenyl-4-pyrimidinol features a pyrimidine backbone substituted at three positions:

-

Position 2: A phenyl group (–C₆H₅)

-

Position 4: A hydroxyl group (–OH)

-

Position 5: A methylsulfonyl moiety (–SO₂CH₃)

This substitution pattern distinguishes it from closely related compounds such as 5-methylsulfonyl-4-phenyl-2-pyridin-4-ylpyrimidine (PubChem CID: 4614289) , which replaces the hydroxyl group with a pyridinyl substituent.

IUPAC Nomenclature and Isomeric Considerations

The systematic name follows positional numbering rules for pyrimidine derivatives. Potential tautomerism between the 4-hydroxyl group and the pyrimidine nitrogen may lead to keto-enol equilibria, though computational studies of analogous systems suggest limited stabilization of the keto form under standard conditions .

Synthetic Pathways and Precursors

Methodological Frameworks from Sulfonylpyrimidine Synthesis

The patent US6693194B2 outlines a scalable process for synthesizing 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine, involving:

-

Nucleophilic substitution: Methoxide displacement of chlorine atoms in 4,6-dichloro-2-(methylthio)pyrimidine.

-

Oxidation: Conversion of the methylthio (–SMe) group to methylsulfonyl (–SO₂Me) using hydrogen peroxide in acetic acid .

For 5-(methylsulfonyl)-2-phenyl-4-pyrimidinol, analogous strategies could involve:

-

Intermediate functionalization: Introducing the phenyl group via Suzuki-Miyaura coupling at position 2.

-

Selective oxidation: Controlled oxidation of a methylthio precursor at position 5.

Physicochemical Properties

Predicted Properties Based on Structural Analogs

Using PubChem data for 5-methylsulfonyl-4-phenyl-2-pyridin-4-ylpyrimidine as a reference:

| Property | Value (Analog) | Estimated Value (Target Compound) |

|---|---|---|

| Molecular weight | 311.4 g/mol | 276.3 g/mol |

| LogP (lipophilicity) | 2.1 | 1.4–1.8 |

| Hydrogen bond donors | 0 | 1 (4-OH) |

| Hydrogen bond acceptors | 6 | 5 |

The hydroxyl group at position 4 is expected to enhance aqueous solubility compared to the pyridinyl analog .

Challenges in Characterization and Synthesis

Purification Difficulties

Methylsulfonyl groups increase polarity, complicating crystallization. Patent US6693194B2 highlights azeotropic distillation with toluene/water mixtures as critical for isolating similar compounds.

Stability Considerations

The 4-hydroxyl group may render the compound prone to oxidation, necessitating inert atmosphere handling. Accelerated stability studies under ICH guidelines would be required for pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume